2-[(4-{[2-(ethylsulfanyl)phenyl]formamido}but-2-yn-1-yl)oxy]benzamide
Description
2-[(4-{[2-(Ethylsulfanyl)phenyl]formamido}but-2-yn-1-yl)oxy]benzamide is a benzamide derivative characterized by a rigid alkyne (but-2-yn-1-yl) linker, a formamido group, and a 2-(ethylsulfanyl)phenyl substituent. Its molecular formula is C₂₀H₂₀N₂O₃S₂ (molecular weight ≈ 424.5 g/mol).
Properties
IUPAC Name |
2-[4-[(2-ethylsulfanylbenzoyl)amino]but-2-ynoxy]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-2-26-18-12-6-4-10-16(18)20(24)22-13-7-8-14-25-17-11-5-3-9-15(17)19(21)23/h3-6,9-12H,2,13-14H2,1H3,(H2,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRKYBWQMCNKIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC#CCOC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthetic routes for 2-[(4-{[2-(ethylsulfanyl)phenyl]formamido}but-2-yn-1-yl)oxy]benzamide typically involve multi-step organic synthesis. A common method starts with the preparation of the core benzamide structure, followed by the introduction of the ethylsulfanyl group through thiolation reactions. Specific reaction conditions include the use of solvents like dichloromethane and catalysts such as palladium. Industrially, production might employ continuous flow chemistry to increase yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism by which 2-[(4-{[2-(ethylsulfanyl)phenyl]formamido}but-2-yn-1-yl)oxy]benzamide exerts its effects involves its ability to interact with biological targets such as proteins and enzymes. The ethylsulfanyl group may facilitate binding to sulfur-containing amino acids in proteins, while the benzamide core could interact through hydrogen bonding and hydrophobic interactions. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Comparisons
The compound is compared below with two analogs: Nitazoxanide (NTZ) and 2-({[3,5-bis(trifluoromethyl)phenyl]formamido}oxy)-N-(4-chlorophenyl)propanamide .
Detailed Analysis of Structural and Functional Differences
In contrast, NTZ’s thiazole-nitro group is critical for redox-mediated antiparasitic activity , while the trifluoromethyl groups in the third compound enhance metabolic stability and membrane permeability .
Substituent Effects :
- The ethylsulfanyl group in the target compound contributes to moderate lipophilicity, balancing solubility and membrane penetration. NTZ’s nitro-thiazole moiety is electron-withdrawing, facilitating redox activation in parasites . The third compound’s trifluoromethyl groups create strong hydrophobic interactions, likely targeting lipid-rich environments .
Pharmacokinetic Predictions :
- The alkyne linker may reduce metabolic degradation compared to NTZ’s acetyloxy group, which is prone to hydrolysis. However, the trifluoromethyl groups in the third compound could prolong half-life due to resistance to oxidative metabolism .
Research Findings and Hypotheses
Nitazoxanide (NTZ) :
- Clinically validated against Cryptosporidium and Giardia via interference with pyruvate:ferredoxin oxidoreductase (PFOR) . Its nitro group undergoes reduction to generate reactive intermediates, disrupting parasite metabolism.
Trifluoromethyl Analog :
- The 3,5-bis(trifluoromethyl)phenyl group is a hallmark of kinase inhibitors (e.g., Gefitinib), suggesting possible tyrosine kinase targeting. The 4-chlorophenyl group may enhance binding to hydrophobic pockets .
Biological Activity
2-[(4-{[2-(ethylsulfanyl)phenyl]formamido}but-2-yn-1-yl)oxy]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The structure of this compound can be broken down as follows:
- Core Structure : The compound features a benzamide moiety, which is known for its diverse biological activities.
- Functional Groups : The presence of an ethylsulfanyl group and a but-2-yn-1-yl side chain contributes to its unique properties.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antifungal and antibacterial activities. For instance, derivatives with similar scaffolds have shown effective inhibition against various fungal strains, suggesting that the ethylsulfanyl group may enhance interaction with microbial targets.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly in relation to tyrosinase, an enzyme involved in melanin biosynthesis. Inhibition assays have demonstrated that structurally related compounds can act as competitive inhibitors, with IC50 values indicating potent activity (e.g., IC50 = 14.33 ± 1.63 μM for certain derivatives) .
Cytotoxicity and Anticancer Activity
Research into the cytotoxic effects of this compound on cancer cell lines has yielded promising results. For example, studies have reported that certain analogs exhibit selective cytotoxicity towards human cancer cell lines while sparing normal cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
Study 1: Antifungal Activity
In a study assessing the antifungal efficacy of related compounds, it was found that derivatives with similar structural features inhibited the growth of Candida albicans. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs), revealing MIC values as low as 0.5 µg/mL for some compounds.
Study 2: Tyrosinase Inhibition
Another investigation focused on the inhibition of mushroom tyrosinase by compounds related to this compound. The study employed kinetic analysis using Lineweaver-Burk plots to demonstrate competitive inhibition, providing insights into the binding interactions at the active site of the enzyme .
Data Tables
| Compound | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Tyrosinase Inhibition | 14.33 ± 1.63 | Strong inhibitor |
| Compound B | Antifungal | 0.5 | Effective against C. albicans |
| Compound C | Cytotoxicity | Varies | Induces apoptosis in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
